![molecular formula C7H6BrF2N3 B2852154 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine CAS No. 1352754-19-8](/img/structure/B2852154.png)
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
描述
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. The unique structural features of this compound make it a subject of interest in various fields of study, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and 3,3-difluoroazetidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize yield and efficiency. The process may also include rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Addition Reactions: Electrophiles like halogens and nucleophiles such as Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
Antimalarial Activity
Recent studies have indicated that compounds similar to 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine exhibit potent antimalarial properties. Research has focused on dihydroorotate dehydrogenase (DHODH) inhibitors derived from pyrimidine structures, which have shown efficacy against Plasmodium falciparum and Plasmodium vivax in vitro and in vivo models . The optimization of these compounds aims to improve their metabolic stability and reduce potential side effects associated with earlier drug candidates.
Cancer Therapeutics
The compound's structural analogs have been explored for their inhibitory effects on c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST). Inhibitors targeting c-KIT mutations have shown promise in treating resistant forms of cancer, highlighting the potential use of pyrimidine derivatives in oncology .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. For example, varying substituents on the pyrimidine ring can significantly affect binding affinity and selectivity towards target enzymes . This knowledge is crucial for designing new compounds with improved therapeutic profiles.
Synthesis and Biological Evaluation
A study synthesized various pyrimidine derivatives and assessed their antitumor activity through molecular docking studies against thymidylate synthase, an essential enzyme in DNA synthesis . The results indicated that certain modifications led to enhanced binding interactions, suggesting a pathway for developing effective anticancer agents.
Pharmacokinetic Properties
The pharmacokinetic profiles of synthesized compounds were evaluated using ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These studies aimed to ensure that new derivatives meet the criteria for drug-like properties according to Lipinski's rule of five .
作用机制
The mechanism of action of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyridine
- 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzene
- 5-Bromo-2-(3,3-difluoroazetidin-1-yl)thiophene
Uniqueness
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is unique due to its specific structural features, such as the combination of a bromine atom and a 3,3-difluoroazetidin-1-yl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a compound that has attracted attention due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 5th position of the pyrimidine ring and a 3,3-difluoroazetidin-1-yl group at the 2nd position. These structural features contribute to its unique biological properties.
Property | Details |
---|---|
Molecular Formula | CHBrFN |
Molecular Weight | 292.07 g/mol |
CAS Number | 1352754-19-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroazetidine moiety allows for strong interactions with active sites on these targets, while the bromine atom enhances binding affinity and specificity. This compound's ability to modulate the activity of target molecules leads to various biological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in several types of cancer. In vitro assays indicated that it could effectively degrade BCL6 with an IC50 value in the low nanomolar range .
Antimalarial Potential
Additionally, there is emerging interest in evaluating the antimalarial properties of pyrimidine derivatives. Compounds similar to this compound have shown efficacy against Plasmodium falciparum by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis .
Case Studies
-
BCL6 Inhibition Study
- Objective: To evaluate the effectiveness of this compound in inhibiting BCL6.
- Methodology: Utilized biochemical assays to measure binding affinity and degradation capability.
- Findings: Demonstrated significant inhibition with an IC50 value of approximately 4.8 nM, indicating strong potential as an anticancer agent .
- Antimalarial Activity Assessment
属性
IUPAC Name |
5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLNZXHUIQAAGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Br)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。